tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 1223748-37-5
Cat. No.: VC0169372
Molecular Formula: C13H23NO3
Molecular Weight: 241.331
* For research use only. Not for human or veterinary use.
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate - 1223748-37-5](/images/no_structure.jpg)
Specification
CAS No. | 1223748-37-5 |
---|---|
Molecular Formula | C13H23NO3 |
Molecular Weight | 241.331 |
IUPAC Name | tert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3 |
Standard InChI Key | BBMPPFABSXELKV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO |
Introduction
Basic Properties and Structure
Chemical Identification and Physical Properties
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate possesses distinct chemical and physical properties that make it valuable for various applications. The following table summarizes its key identification parameters:
Property | Value |
---|---|
CAS Number | 1223748-37-5 |
Molecular Formula | C₁₃H₂₃NO₃ |
Molecular Weight | 241.33 g/mol |
IUPAC Name | tert-butyl 3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3 |
Standard InChIKey | BBMPPFABSXELKV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO |
The compound has a complex three-dimensional structure characterized by a bicyclic framework comprising a pyrrolidine ring fused with a cyclopentane moiety .
Structural Features
The structural integrity of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is defined by several key features:
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A hexahydrocyclopenta[c]pyrrole core serving as the central structural element
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A tert-butyl carbamate (Boc) protecting group attached to the pyrrole nitrogen
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A hydroxymethyl substituent at the 3a position, creating a quaternary carbon center
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A saturated bicyclic system with potential for stereochemical variations
These structural characteristics contribute significantly to the compound's chemical behavior and its utility in organic synthesis.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically employs several well-established organic chemistry methodologies:
Paal-Knorr Pyrrole Synthesis
One of the principal methods for synthesizing this compound involves a modified Paal-Knorr pyrrole synthesis, which includes:
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Condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines
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Catalytic amounts of iron (III) chloride to facilitate the reaction
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Carefully controlled reaction conditions to ensure optimal yields
Multi-step Synthetic Approaches
Alternative synthetic pathways may involve:
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Cyclization reactions starting from precursors with pre-established functional groups
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Functional group modifications of existing cyclopenta[c]pyrrole derivatives
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Stereoselective transformations to control the configuration at key stereogenic centers
Industrial Production Methods
For larger-scale production, the synthesis is typically modified to enhance efficiency and yield:
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Implementation of continuous flow reactors to improve reaction control
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Automated synthesis platforms for consistent product quality
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Optimized purification methods, including advanced chromatographic techniques
Chemical Reactions and Reactivity
Functional Group Reactivity
The reactivity profile of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is largely determined by its functional groups:
Hydroxymethyl Group Transformations
The primary hydroxyl functionality can engage in various chemical transformations:
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Oxidation to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
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Nucleophilic substitution reactions to introduce diverse functional groups
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Esterification or etherification to modify the hydroxyl moiety
Carbamate Group Reactions
The tert-butyl carbamate (Boc) group serves as both a protecting group and a reactive site:
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Acid-catalyzed deprotection to reveal the free amine
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Nucleophilic substitution with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
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Potential for transesterification under appropriate conditions
Reduction Reactions
The compound can undergo various reduction processes:
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Selective reduction of specific functional groups using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
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Complete reduction of the pyrrole ring under forcing conditions
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Stereoselective reductions that can influence the stereochemistry of the resulting product
Applications in Research and Industry
Pharmaceutical Intermediates
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves as a valuable intermediate in pharmaceutical synthesis:
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Building block for the development of complex medicinal compounds
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Precursor for the synthesis of bioactive molecules
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Scaffold for structure-activity relationship studies in drug discovery
Chemical Research Applications
In the field of organic chemistry research, this compound finds application as:
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A model substrate for studying reaction mechanisms
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An intermediate in the synthesis of complex organic molecules
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A template for the development of new synthetic methodologies
Industrial Utilization
The industrial applications extend to:
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Production of specialty chemicals with specific functional properties
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Development of advanced materials
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Component in the synthesis of fine chemicals
Biological Activity and Mechanism of Action
Structure-Activity Relationships
The biological activity of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its derivatives is influenced by:
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The three-dimensional arrangement of functional groups
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Stereochemical configuration at key positions
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Molecular interactions with biological targets
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:
Compound | Key Structural Difference | Notable Properties |
---|---|---|
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-2(1H)-carboxylate | Different ring fusion pattern | Altered reactivity profile |
tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[d]pyrrole-2(1H)-carboxylate | Alternative ring junction | Different stereochemical constraints |
tert-butyl (3aR,5r,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate | Hydroxyl group at position 5 | Modified hydrogen-bonding capability |
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride | Ethyl ester and hydrochloride salt | Different solubility and reactivity |
These structural variations can significantly impact the compound's physical properties, chemical reactivity, and potential biological activities .
Functional Group Variations
The effect of structural modifications on reactivity and applications has been documented:
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Changes in the position of the hydroxyl group affect hydrogen bonding capabilities
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Variations in the protecting group influence stability and reactivity
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Alterations in the ring system modify conformational preferences and molecular recognition
Current Research Trends and Future Perspectives
Recent Advances in Synthesis
Recent research has focused on developing improved synthetic methodologies for tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and related compounds:
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More efficient catalytic systems for key transformation steps
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Stereoselective approaches to control the configuration at stereogenic centers
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Green chemistry protocols to minimize environmental impact
Emerging Applications
Emerging applications of this compound and its derivatives include:
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Development of novel pharmaceutical agents
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Exploration of its potential as a scaffold for bioactive molecules
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Investigation of structure-activity relationships in various biological systems
Future Research Directions
Future research involving tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may explore:
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Its utility in the synthesis of complex natural products
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Detailed mechanistic studies of its transformations
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Expansion of its applications in materials science and chemical biology
Analytical Methods for Characterization
Spectroscopic Identification
The structural characterization of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals include:
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tert-butyl protons appearing as a singlet at approximately δ 1.46–1.52 ppm (9H)
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Cyclopenta-pyrrolidine backbone protons between δ 2.17–3.69 ppm
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Hydroxymethyl protons showing characteristic splitting patterns
Infrared (IR) Spectroscopy
Characteristic IR absorption bands include:
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O-H stretching from the hydroxyl group
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C=O stretching from the carbamate functionality
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C-N stretching from the pyrrolidine ring
Chromatographic Methods
Purity assessment and isolation typically involve:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
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Column chromatography for purification purposes
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